![molecular formula C7H5N3O2 B043860 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 116855-08-4](/img/structure/B43860.png)
1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The compound has garnered significant interest due to its structural similarity to purine bases, which are essential components of nucleic acids .
Vorbereitungsmethoden
The synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of substituted pyridines with hydrazine derivatives, followed by cyclization. For instance, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, yields the desired pyrazolopyridine derivative . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.
Analyse Chemischer Reaktionen
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been extensively studied for its potential as an anti-cancer agent. It acts primarily as a tropomyosin receptor kinase (TRK) inhibitor , which is crucial for regulating cell proliferation and differentiation.
- Mechanism of Action: The interaction with TRKs can inhibit pathways that lead to cancer cell growth. Studies indicate that modifications in the structure enhance its binding affinity to TRK receptors, leading to increased cytotoxicity against various cancer cell lines .
Enzyme Inhibition
Research has shown that 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits potential as an enzyme inhibitor , particularly against kinases involved in cancer signaling pathways. The presence of the carboxylic acid group enhances its binding interactions with enzyme active sites, making it a promising candidate for further development .
Case Study 1: TRK Inhibition
A study focused on synthesizing derivatives of 1H-pyrazolo[3,4-b]pyridine demonstrated that certain modifications significantly enhanced their ability to inhibit TRK activity. The derivatives were tested for their cytotoxic effects on cancer cell lines, revealing promising results that suggest the compound's potential in targeted cancer therapies .
Case Study 2: Structure-Activity Relationship (SAR)
Research analyzing the SAR of 1H-pyrazolo[3,4-b]pyridine derivatives highlighted the importance of substituents at various positions on the pyrazole ring. Variations significantly affected biological potency, indicating that strategic modifications could lead to more effective therapeutic agents .
Future Directions in Research
The ongoing research into this compound suggests several future directions:
- In Vivo Studies: Further testing in animal models to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies: Detailed investigations into the specific signaling pathways affected by this compound.
- Optimization of Chemical Structure: Modifying the compound to enhance selectivity and potency against specific targets.
Wirkmechanismus
The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid can be compared to other similar compounds within the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-c]pyridine: Another isomer with a different ring fusion pattern.
1H-Pyrrolo[2,3-b]pyridine: A compound with a similar fused ring system but different nitrogen positioning.
The uniqueness of this compound lies in its specific ring fusion and the positions of its nitrogen atoms, which confer distinct chemical properties and biological activities.
Biologische Aktivität
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on a comprehensive review of recent literature.
Overview of Biological Activities
1H-Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit various biological activities, including:
- Antitumor Activity : Compounds containing the pyrazolo[3,4-b]pyridine core have shown potent antitumor effects against several cancer cell lines.
- Inhibition of Kinases : These compounds are recognized for their ability to inhibit key kinases involved in cancer progression and inflammatory responses.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against microbial infections.
Key Findings from Research
- TBK1 Inhibition : A study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Notably, compound 15y exhibited an IC50 value of 0.2 nM, indicating strong inhibitory activity. This compound also effectively suppressed TBK1 downstream signaling in THP-1 and RAW264.7 cells, suggesting its potential in cancer therapy and immune modulation .
- hPPARα Agonism : Another research focused on the agonistic activity of 1H-pyrazolo-[3,4-b]pyridine derivatives on human peroxisome proliferator-activated receptor alpha (hPPARα). The structure-activity relationship studies indicated that the steric properties and substituent positions significantly influence agonistic activity. A representative compound was found to be as effective as fenofibrate in reducing plasma triglyceride levels in a rat model .
- Antimicrobial Activity : Pyrazolo[3,4-b]pyridines have been documented as antimicrobial agents. They inhibit Glycogen Synthase Kinase-3 (GSK-3) and exhibit cytotoxicity against various pathogens .
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanisms underlying the biological activities of 1H-pyrazolo[3,4-b]pyridine derivatives are multifaceted:
- Inhibition of Signaling Pathways : Compounds like 15y inhibit TBK1-mediated signaling pathways crucial for inflammatory responses and tumor progression.
- Receptor Modulation : The interaction with hPPARα suggests potential applications in metabolic disorders, particularly in lipid regulation.
- Cytotoxicity Mechanisms : Antitumor activity may involve disruption of cell cycle progression and induction of apoptosis in cancer cell lines.
Eigenschaften
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKAACYLUOQSFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556420 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-08-4 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the multistep synthesis modification for 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives in this research?
A1: The research highlights significant modifications to the multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives, aiming to improve efficiency and accessibility. These modifications include:
- Synthesizing 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3) via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2): This alteration potentially streamlines the synthesis process by utilizing a more readily available starting material or enabling a more efficient reaction pathway. []
- Synthesizing 1-methoxymethyl-2,3-diaminobenzene (5) without using unstable 2,3-diaminobenzyl alcohol: This change enhances the synthesis safety and reliability by avoiding the use of a potentially hazardous and unstable reagent. []
- Activating 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3) with N,N′-carbonyldiimidazole (CDI): Utilizing CDI as an inexpensive coupling reagent presents a cost-effective alternative for activating these carboxylic acids, potentially making the synthesis more accessible. []
Q2: How does the coordination of a metal center to the this compound scaffold affect tautomerism in the ligand?
A2: The research reveals that coordinating a metal(II) center to the methoxymethyl-substituted 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L3) stabilizes the 7b tautomer. [] This suggests that the metal coordination influences the electronic distribution within the ligand, favoring the 7b tautomeric form. In the absence of metal coordination, NMR spectroscopy identified two tautomers, 7b-L3 and 4b′-L3. [] This highlights the potential for metal coordination to modulate tautomeric equilibria in these ligands, which could be relevant for fine-tuning their biological activity and interactions with biological targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.